B1577066 Pelophylaxin-2GY

Pelophylaxin-2GY

Cat. No.: B1577066
Attention: For research use only. Not for human or veterinary use.
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Description

Pelophylaxin-2GY is a novel antimicrobial peptide (AMP) recently identified in the skin secretions of Pelophylax frogs collected in Guiyang, China. It belongs to the pelophylaxin family, which is characterized by short, cationic peptides with broad-spectrum antimicrobial activity. Unlike other pelophylaxins, this compound exhibits unique regional specificity, as it was exclusively detected in frogs from Guiyang and absent in specimens from Kunming .

Properties

bioactivity

Gram-,

sequence

GLLLDTVKGAAKNVAGILLNKLKCKMTGDC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Pelophylaxin-2GY’s properties, a comparative analysis with structurally and functionally related peptides is essential. Key compounds include Temporin-1GY , Temporin-1KM , Nigrocin-1 , Nigrocin-2 , and Pelophylaxin-2 .

Structural and Functional Properties

The table below summarizes critical

Compound Amino Acid Length Geographical Distribution Key Biological Activity Unique Features
This compound Not specified Guiyang, China Antimicrobial Region-specific expression
Temporin-1GY Not specified Guiyang, China Antimicrobial Co-expressed with this compound
Temporin-1KM Not specified Kunming, China Antimicrobial, Antioxidant Co-occurs with Antioxidin-PN
Nigrocin-1 Not specified Guiyang and Kunming Antimicrobial Ubiquitous in Pelophylax frogs
Pelophylaxin-2 Not specified Guiyang and Kunming Antimicrobial Wider distribution than 2GY

Key Findings from Comparative Studies

Regional Specificity :

  • This compound and Temporin-1GY are exclusive to Guiyang frogs, whereas Temporin-1KM and Antioxidin-PN are unique to Kunming populations. This suggests microenvironmental pressures (e.g., pathogen exposure) drive AMP diversification .
  • In contrast, Nigrocin-1, Nigrocin-2, and Pelophylaxin-2 are expressed in both regions, indicating conserved roles in innate immunity .

This compound’s potency spectrum remains understudied compared to Temporins, which are known to target Gram-positive bacteria and fungi.

Structural Insights :

  • Temporins and pelophylaxins share cationic and amphipathic structures, critical for membrane disruption. However, this compound’s exact sequence and post-translational modifications (e.g., glycosylation) are uncharacterized, limiting mechanistic comparisons .

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